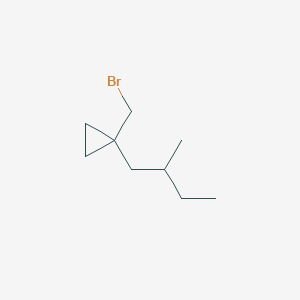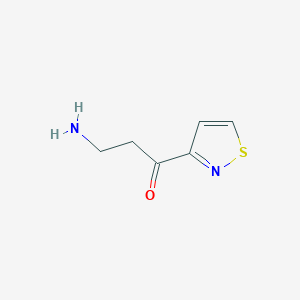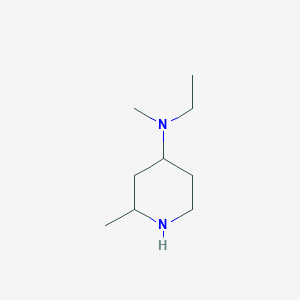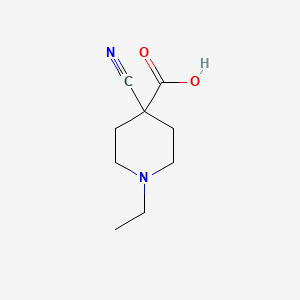
(1R)-2-bromo-1-(3-methoxyphenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-2-bromo-1-(3-methoxyphenyl)ethanol is a chiral compound with a bromine atom and a methoxyphenyl group attached to an ethanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-bromo-1-(3-methoxyphenyl)ethanol typically involves the bromination of 1-(3-methoxyphenyl)ethanol. One common method is to react 1-(3-methoxyphenyl)ethanol with a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction is usually carried out at low temperatures to control the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and precise control of reaction parameters can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-2-bromo-1-(3-methoxyphenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under appropriate conditions.
Major Products
Oxidation: Formation of 2-bromo-1-(3-methoxyphenyl)ethanone.
Reduction: Formation of 1-(3-methoxyphenyl)ethanol.
Substitution: Formation of 2-azido-1-(3-methoxyphenyl)ethanol or 2-thiocyanato-1-(3-methoxyphenyl)ethanol.
Wissenschaftliche Forschungsanwendungen
(1R)-2-bromo-1-(3-methoxyphenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of (1R)-2-bromo-1-(3-methoxyphenyl)ethanol involves its interaction with specific molecular targets. The bromine atom and the methoxyphenyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways and exerting its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R)-2-bromo-1-(4-methoxyphenyl)ethanol
- (1R)-2-bromo-1-(2-methoxyphenyl)ethanol
- (1R)-2-chloro-1-(3-methoxyphenyl)ethanol
Uniqueness
(1R)-2-bromo-1-(3-methoxyphenyl)ethanol is unique due to the specific positioning of the bromine atom and the methoxy group on the phenyl ring. This configuration can influence its reactivity and interactions with other molecules, making it distinct from its analogs.
Eigenschaften
Molekularformel |
C9H11BrO2 |
|---|---|
Molekulargewicht |
231.09 g/mol |
IUPAC-Name |
(1R)-2-bromo-1-(3-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H11BrO2/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5,9,11H,6H2,1H3/t9-/m0/s1 |
InChI-Schlüssel |
MHSXJMCQZFZDPK-VIFPVBQESA-N |
Isomerische SMILES |
COC1=CC=CC(=C1)[C@H](CBr)O |
Kanonische SMILES |
COC1=CC=CC(=C1)C(CBr)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-amino-4-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B13170964.png)


![Amino({2-[(4-carboxyphenyl)amino]-2-oxoethyl}thio)methaniminium chloride](/img/structure/B13170987.png)

![Octahydrocyclopenta[c]pyrrole-4-carboxylic acid](/img/structure/B13171005.png)





![2-[3-(2-Fluorophenyl)phenyl]ethan-1-amine](/img/structure/B13171056.png)

